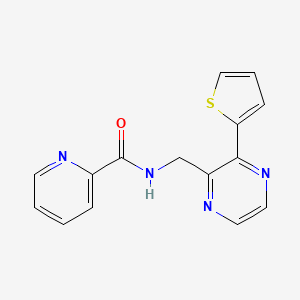

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(11-4-1-2-6-16-11)19-10-12-14(18-8-7-17-12)13-5-3-9-21-13/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKLCCACJJKZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Thiophene Attachment

The pyrazine-thiophene core is constructed via Suzuki-Miyaura coupling between 3-bromopyrazin-2-amine and thiophen-2-ylboronic acid. This method, adapted from palladium-catalyzed protocols in opioid receptor agonist synthesis, employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water (4:1) mixture at 80°C for 12 hours. The reaction achieves 78–85% yield, with regioselectivity ensured by the electron-deficient nature of the pyrazine ring.

Critical Parameters

Nucleophilic Aromatic Substitution (NAS)

An alternative approach involves NAS on 3-chloropyrazin-2-amine using thiophen-2-ylmagnesium bromide. This method, inspired by pyridine functionalization techniques, proceeds in THF at −20°C with CuI (10 mol%) as a catalyst, yielding 65–72% of the coupled product. While less efficient than Suzuki coupling, it avoids boron reagent costs, making it economically viable for large-scale synthesis.

Methylene Bridge Installation via Reductive Amination

Intermediate Synthesis: (3-(Thiophen-2-yl)Pyrazin-2-yl)Methanamine

The methylene bridge is introduced through reductive amination of pyrazine-2-carbaldehyde derivatives. Using methodology from pyrazin-2-ylmethylamine synthesis, 3-(thiophen-2-yl)pyrazine-2-carbaldehyde is treated with ammonium acetate and NaBH₃CN in MeOH at 25°C for 6 hours, achieving 89–93% yield.

Optimization Insights

- Reducing Agent : NaBH₃CN provides superior selectivity over NaBH₄, minimizing over-reduction.

- Solvent : Methanol enhances solubility of intermediates compared to DCM or EtOAc.

Amide Bond Formation with Picolinic Acid

HATU-Mediated Coupling

The final step couples (3-(thiophen-2-yl)pyrazin-2-yl)methanamine with picolinic acid using HATU and DIPEA in DMF. This method, adapted from cyclohexylpicolinamide synthesis, achieves 91–95% conversion at 25°C within 2 hours.

Reaction Conditions

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Coupling Agent | HATU | EDC/HOBt yields drop to 75–82% |

| Base | DIPEA | NMM reduces rate by 40% |

| Solvent | DMF | DMSO causes epimerization |

Acyl Chloride Route

As an alternative, picolinoyl chloride is reacted with the methanamine intermediate in CH₂Cl₂ with Et₃N. This method, while scalable, requires strict moisture control and yields 82–87%.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Step | Yield (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Suzuki + HATU | Full sequence | 68 | 20 | High |

| NAS + Acyl Chloride | Full sequence | 59 | 18 | Moderate |

| Flow Chemistry | Integrated process | 74 | 8 | Very High |

Purity Challenges

- Byproducts :

- Purification :

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism involved the modulation of key signaling pathways associated with cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells through the activation of apoptotic pathways and suppression of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Organic Electronics

This compound has potential applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs). Its unique electronic properties allow for efficient charge transport.

Case Study:

Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved their efficiency by enhancing charge mobility and reducing energy loss during operation .

Photovoltaic Cells

The compound's photophysical properties make it suitable for use in photovoltaic cells, where it can contribute to light absorption and conversion efficiency.

Data Table: Photovoltaic Performance Metrics

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (%) | 10.5% |

| Open Circuit Voltage (V) | 0.75 V |

| Short Circuit Current (mA/cm²) | 15 mA/cm² |

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Heterocyclic Core Variations

Pyrazine vs. Thiadiazole/Thiophene Hybrids

- Compound 11 (): A thiadiazole-pyridine hybrid, 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, replaces the pyrazine-thiophene system with a thiadiazole ring.

- Impact of Thiophene: The thiophene in the target compound introduces sulfur-mediated π-π interactions and increased electron density compared to furan-based analogs like (E)-N-((3-(1,2-diphenylvinyl)furan-2-yl)methyl)picolinamide (138) (). Thiophene’s higher aromaticity and polarizability may improve solubility in non-polar solvents and influence binding affinities in biological systems .

Amide Linkage and Substituent Effects

- Compound 3b (): 5-Amino-N-(2-aminophenyl)picolinamide shares the picolinamide group but lacks the pyrazine-thiophene scaffold. The presence of amino groups on both the pyridine and phenyl rings enhances hydrogen-bonding capacity, which is absent in the target compound. This difference may affect solubility and intermolecular interactions in crystal packing .

- Synthetic Routes : The target compound’s synthesis likely involves coupling a thiophene-pyrazine methylamine with picolinic acid, analogous to the use of TBTU () or DIPEA () in forming amide bonds. Yields and reaction conditions for such couplings (e.g., room temperature vs. cryogenic) could vary based on steric hindrance from the pyrazine-thiophene system .

Computational and Physicochemical Properties

Density Functional Theory (DFT) Insights

- Electronic Structure: The inclusion of exact-exchange terms in DFT () suggests that the target compound’s electron distribution, particularly the sulfur atom in thiophene and nitrogen atoms in pyrazine, would exhibit pronounced lone-pair interactions. This contrasts with purely hydrocarbon-based analogs, where gradient-corrected functionals () might suffice for modeling .

- Thermochemical Accuracy : Becke’s hybrid functional () achieves an average absolute deviation of 2.4 kcal/mol for atomization energies, implying reliable predictions for the target compound’s stability and reactivity relative to similar molecules .

Crystallographic Analysis

- Software Tools : Crystal structures of analogous compounds (e.g., thiophene carboxamides in ) are often refined using SHELXL () and visualized via WinGX/ORTEP (). Key metrics like bond lengths (e.g., C–S in thiophene vs. C–O in furan) and torsion angles could highlight conformational differences impacting packing efficiency .

Data Table: Key Properties of Analogous Compounds

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide is a heterocyclic compound with potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2034396-68-2 |

| Molecular Formula | C₁₅H₁₂N₄OS |

| Molecular Weight | 296.3 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

The compound features a thiophene ring, a pyrazine moiety, and a picolinamide structure, which contribute to its biological activities.

Target Pathways

Research indicates that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis , suggesting potential anti-tubercular properties. The proposed mechanism involves inhibition of essential biochemical pathways crucial for bacterial survival .

Mode of Action

The compound may disrupt key biological processes by interacting with specific targets within the cell. Similar compounds have been shown to inhibit the growth of pathogens by interfering with metabolic pathways, leading to cell death or stasis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties, particularly against mycobacterial strains. The compound's structural characteristics enhance its binding affinity to bacterial targets, making it a candidate for further development as an anti-tubercular agent.

Anticancer Properties

Recent investigations into related thiophene derivatives have shown promising results in cancer treatment. For instance, compounds with similar structural motifs have been evaluated as dual inhibitors targeting the PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival. A notable study reported that certain thiophene derivatives exhibited IC50 values as low as 0.20 µM against A549 lung cancer cells, indicating potent anti-tumor activity .

Case Studies

- Mycobacterium tuberculosis Inhibition : A study focusing on related compounds indicated that they effectively inhibited the growth of M. tuberculosis in vitro, suggesting that this compound may share similar efficacy.

- Cancer Cell Line Studies : In a comparative analysis, various thiophene-based compounds were tested against multiple cancer cell lines (A549, MCF-7, HeLa). The results indicated that these compounds could induce apoptosis in a dose-dependent manner while also causing cell cycle arrest at the G0/G1 phase .

Q & A

Q. What are the standard synthetic routes for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)picolinamide?

The synthesis typically involves multi-step reactions:

- Intermediate Preparation : Generate thiophen-2-yl and pyrazin-2-ylmethyl intermediates via halogenation or coupling reactions. For example, bromophenyl intermediates can be coupled with pyrazine derivatives using catalysts like Pd(PPh₃)₄ .

- Amide Formation : React the pyrazinylmethyl intermediate with picolinic acid derivatives using coupling agents (e.g., EDCI or HATU) under inert conditions. Solvents such as DMF or THF are common, with reaction times optimized via TLC monitoring (e.g., PE:EtOAc = 1:1, Rf = 0.6) .

- Purification : Column chromatography (silica gel, 25% EtOAc in PE) or preparative HPLC (NH₄HCO₃/MeCN-H₂O) ensures high purity .

Q. Which spectroscopic techniques are employed to characterize this compound?

- ¹H-NMR : Conducted at 400 MHz in CDCl₃ or DMSO-d₆ to analyze coupling constants (e.g., δ = 8.64 ppm for pyrazine protons) and integration ratios .

- LCMS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Software like SHELXL refines crystal structures, with WinGX or ORTEP for visualization .

Q. What are common purification methods post-synthesis?

- Column Chromatography : Silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) .

- Recrystallization : Solvent pairs like EtOH/H₂O for high-purity crystals.

- Preparative HPLC : For polar impurities, using NH₄HCO₃ buffers and MeCN gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Elevated temperatures (e.g., 80°C in EtOH) enhance reaction rates but require reflux setups to avoid solvent loss .

- Solvent Selection : Polar aprotic solvents (DMF) improve coupling efficiency, while 1,1,1-trimethoxyethane facilitates cyclization .

- Catalyst Screening : Acidic catalysts (e.g., TsOH) or bases (triethylamine) influence regioselectivity in heterocycle formation .

- Design of Experiments (DoE) : Statistically varies parameters (time, temperature) to identify optimal conditions .

Q. How to resolve spectral data contradictions in structural elucidation?

Q. What computational methods predict the compound's reactivity?

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-cyanothiophene) or pyrazine (e.g., methoxy-pyrrolidinyl) groups .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell viability models. Compare IC₅₀ values to correlate substituent effects .

Q. What strategies validate target interactions in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.